(2E)-3-[4-(2-Anilino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]acrylic acid
Description
(2E)-3-[4-(2-Anilino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]acrylic acid is a complex organic compound characterized by its unique structure, which includes an anilino group, a chloro-substituted phenyl ring, and a methoxy group
Properties
IUPAC Name |
(E)-3-[4-(2-anilino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO5/c1-24-15-9-12(7-8-18(22)23)14(19)10-16(15)25-11-17(21)20-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,21)(H,22,23)/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJFEXWZAFMWGF-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)O)Cl)OCC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/C(=O)O)Cl)OCC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(2-Anilino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]acrylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Anilino Group: The anilino group is introduced through a nucleophilic substitution reaction, where aniline reacts with an appropriate electrophile.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy groups are introduced via electrophilic aromatic substitution reactions, using chlorinating and methoxylating agents, respectively.
Formation of the Acrylic Acid Moiety: The acrylic acid moiety is formed through a condensation reaction involving the intermediate compound and an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(2-Anilino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or other nucleophiles/electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-3-[4-(2-Anilino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]acrylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(2-Anilino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with an aniline ring substituted with two chlorine atoms.
Organochlorine Compounds: Organic compounds containing at least one covalently bonded chlorine atom.
Uniqueness
(2E)-3-[4-(2-Anilino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound (2E)-3-[4-(2-Anilino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]acrylic acid is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its effectiveness against various pathogens and cancer cell lines, as well as its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a phenylacrylic acid backbone modified with an anilino group and halogen substituents, which are known to enhance biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of phenylacrylic acids exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Key Findings:
- Antibacterial Efficacy: The compound demonstrated potent antibacterial activity comparable to established antibiotics like ampicillin and rifampicin. In particular, its effectiveness against methicillin-resistant S. aureus (MRSA) was noteworthy, suggesting potential for treating resistant infections .
- Mechanism of Action: The antibacterial action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Anticancer Activity
The anticancer potential of this compound has also been explored.
Research Insights:
- Cytotoxicity Studies: The compound showed selective cytotoxic effects on various cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies .
- Cell Line Sensitivity: In vitro studies revealed that the compound was particularly effective against breast cancer and lung cancer cell lines, with IC50 values indicating strong inhibition of cell proliferation .
Structure-Activity Relationship (SAR)
The biological activities of this compound can be attributed to its structural features:
- Halogen Substitution: The presence of chlorine atoms enhances lipophilicity and facilitates better interaction with biological membranes, improving antimicrobial efficacy.
- Anilino Group: This moiety is essential for the compound's interaction with specific biological targets, contributing to its anticancer properties.
Case Studies
- Study on Antimicrobial Efficacy:
- Cytotoxicity Assessment:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
